An In-depth Technical Guide to the Chemical Properties of 1-(3-Aminopyridin-2-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(3-Aminopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Aminopyridin-2-yl)ethanone, a key building block in synthetic and medicinal chemistry. This document consolidates available data on its structure, properties, and potential applications to support research and development activities.
Core Chemical Properties
1-(3-Aminopyridin-2-yl)ethanone, with the CAS number 13363-29-0, is a substituted pyridine derivative. Its structure features an acetyl group and an amino group on the pyridine ring, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | 287.8 °C at 760 mmHg | [] |
| Density | 1.168 g/cm³ | [] |
| Purity | Commercially available at 95% and 98% | [1][] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(3-aminopyridin-2-yl)ethanone |
| CAS Number | 13363-29-0 (primary), 13210-25-8 (also cited) |
| Synonyms | 2-Acetyl-3-aminopyridine, 1-(3-AMINO-PYRIDIN-2-YL)-ETHANONE, 1-(3-AMINOPYRIDIN-2-YL)ETHAN-1-ONE |
| InChI Key | OCTRKCGAMLAULG-UHFFFAOYSA-N |
Reactivity and Stability
The chemical reactivity of 1-(3-Aminopyridin-2-yl)ethanone is dictated by its three main functional groups: the pyridine ring, the primary amine, and the ketone.
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The amino group acts as an activating group, while the acetyl group is deactivating. This electronic profile influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
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Amino Group: The primary amine is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization.
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Ketone Group: The acetyl group's carbonyl moiety is electrophilic and can participate in condensation reactions with amines to form imines, reduction to a secondary alcohol, and various other carbonyl chemistry transformations.[4]
Storage and Stability: For optimal stability, the compound should be stored at 2-8°C in a dark place under an inert atmosphere.
Potential Applications in Research and Drug Development
While specific biological activities for 1-(3-Aminopyridin-2-yl)ethanone are not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules. Structurally related aminopyridine derivatives are known to be valuable intermediates in medicinal chemistry. For instance, the chlorinated analog, 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone, serves as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents.[5] This suggests that 1-(3-Aminopyridin-2-yl)ethanone is a valuable scaffold for building libraries of compounds for screening in various therapeutic areas.
The general class of aminopyridines and their derivatives are explored for a wide range of biological activities, including but not limited to antiviral, antibacterial, and kinase inhibition.[6][7]
Experimental Protocols
A representative workflow for its use as a synthetic intermediate is visualized below.
Caption: Potential reaction pathways for 1-(3-Aminopyridin-2-yl)ethanone.
Spectroscopic Data
Specific, verified spectral data (NMR, IR, MS) for 1-(3-Aminopyridin-2-yl)ethanone were not found in the reviewed literature. Researchers are advised to perform their own analytical characterization upon synthesis or purchase to confirm the structure and purity. The expected spectral features would include:
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¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the amine protons, and a singlet for the methyl protons of the acetyl group.
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¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with varied chemical shifts due to the substituents), and the methyl carbon.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C=C/C=N stretching of the aromatic ring.
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Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (136.15 g/mol ).
Safety Information
While a detailed safety data sheet (SDS) was not retrieved, general precautions should be taken when handling this chemical. Based on related compounds, it should be considered as potentially harmful if swallowed and may cause eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the supplier's SDS.
References
- 1. 1-(3-AMINOPYRIDIN-2-YL)ETHANONE | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 4. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
